molecular formula C7H14ClNO2S B2994744 1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride CAS No. 2089257-89-4

1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride

Cat. No.: B2994744
CAS No.: 2089257-89-4
M. Wt: 211.7
InChI Key: LFODYGIBDCDGKB-UHFFFAOYSA-N
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Description

1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride is a chemical compound with the molecular formula C7H13NO2S·HCl and a molecular weight of 211.71 g/mol This compound is known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within its ring system

Preparation Methods

The synthesis of 1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride typically involves multiple steps, including the formation of the spirocyclic ring system and subsequent functionalization. One common synthetic route involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic core. This is followed by oxidation to introduce the sulfone group and subsequent hydrochloride salt formation .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than large-scale manufacturing. the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents to ensure high yield and purity.

Chemical Reactions Analysis

1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride is not fully understood, but it is believed to interact with various molecular targets through its spirocyclic structure. This interaction can influence enzyme activity, protein folding, and other biochemical processes. The compound’s ability to form stable complexes with metal ions and other molecules also contributes to its diverse range of effects .

Comparison with Similar Compounds

1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride can be compared to other spirocyclic compounds, such as:

    1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dioxide: Similar in structure but lacks the hydrochloride salt form, which can influence its solubility and reactivity.

    1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione: The non-hydrochloride form, which may have different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the spirocyclic ring, as well as its ability to form stable hydrochloride salts, enhancing its solubility and making it more versatile for various applications .

Properties

IUPAC Name

1λ6-thia-7-azaspiro[4.4]nonane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)5-1-2-7(11)3-4-8-6-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFODYGIBDCDGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)S(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-89-4
Record name 1lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride
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